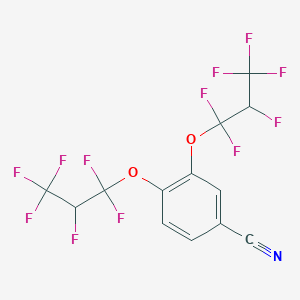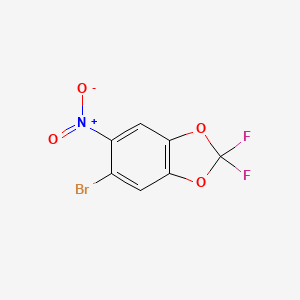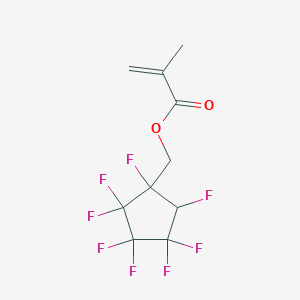
3,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile is a versatile chemical compound known for its unique properties, making it ideal for various scientific research applications. This compound is characterized by the presence of two 1,1,2,3,3,3-hexafluoropropoxy groups attached to a benzonitrile core, which imparts distinct chemical and physical properties.
准备方法
The synthesis of 3,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile typically involves the reaction of 3,4-dihydroxybenzonitrile with 1,1,2,3,3,3-hexafluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
化学反应分析
3,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the hexafluoropropoxy groups.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
3,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile has a wide range of applications in scientific research, including:
Material Science: It is used in the synthesis of advanced materials, such as organic electronics and polymers, due to its unique electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Analytical Chemistry: It is used as a standard or reference compound in analytical techniques like NMR and mass spectrometry.
Biological Research: The compound’s unique properties make it useful in studying biological systems and interactions at the molecular level.
作用机制
The mechanism of action of 3,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hexafluoropropoxy groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The electron-withdrawing nature of these groups also affects the compound’s reactivity and binding affinity to its targets .
相似化合物的比较
3,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile can be compared with similar compounds like:
1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene: This compound has similar hexafluoropropoxy groups but differs in the presence of chlorine atoms instead of a nitrile group.
3,5-Dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile: This compound has additional halogen atoms, which can further influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrile group, which imparts distinct electronic and steric properties .
属性
IUPAC Name |
3,4-bis(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F12NO2/c14-8(10(16,17)18)12(22,23)27-6-2-1-5(4-26)3-7(6)28-13(24,25)9(15)11(19,20)21/h1-3,8-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEOJQKEMQOEGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)OC(C(C(F)(F)F)F)(F)F)OC(C(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F12NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine](/img/structure/B6312848.png)








![2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid](/img/structure/B6312932.png)

